molecular formula C16H14ClN5O3S3 B11422450 5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11422450
M. Wt: 456.0 g/mol
InChI Key: AGHSVSJIYQILAO-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, methanesulfonyl, and thiadiazole. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.

    Functional Group Substitution: The chloro and methanesulfonyl groups are introduced through nucleophilic substitution reactions using reagents like thionyl chloride and methanesulfonyl chloride, respectively.

    Final Coupling: The final coupling step involves the reaction of the substituted pyrimidine with the thiadiazole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound to probe the function of specific biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 4-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methanesulfonyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and thiadiazole moieties, in particular, contribute to its potent biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14ClN5O3S3

Molecular Weight

456.0 g/mol

IUPAC Name

5-chloro-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5O3S3/c1-9-3-5-10(6-4-9)8-26-16-22-21-14(27-16)20-13(23)12-11(17)7-18-15(19-12)28(2,24)25/h3-7H,8H2,1-2H3,(H,20,21,23)

InChI Key

AGHSVSJIYQILAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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